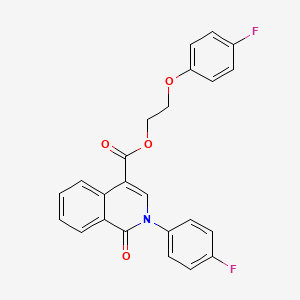

2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound features a 1,2-dihydroisoquinoline core substituted with two 4-fluorophenyl groups: one directly attached to the nitrogen atom and the other via a phenoxyethyl ester linkage. The fluorinated aromatic rings enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) disorders or enzymatic pathways influenced by fluorinated motifs .

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2NO4/c25-16-5-9-18(10-6-16)27-15-22(20-3-1-2-4-21(20)23(27)28)24(29)31-14-13-30-19-11-7-17(26)8-12-19/h1-12,15H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNOTLTTWHCGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)OCCOC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions

Preparation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where an amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride (AlCl₃) catalyst.

Attachment of Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction where 2-(4-fluorophenoxy)ethanol reacts with the intermediate compound in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, converting the carboxylate ester group into a carboxylic acid. This reaction is typical for esters and is facilitated by catalysts like enzymes or acid/base conditions.

Key Features:

-

Mechanism: Nucleophilic attack on the ester carbonyl carbon by water or hydroxide ions.

-

Conditions: Acidic (H₂SO₄, reflux) or basic (NaOH, aqueous ethanol).

-

Product: 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, reflux | Not specified | |

| Basic hydrolysis | NaOH, aqueous ethanol | Not specified |

Amidation

The ester group reacts with amines to form amides, a common transformation for carboxylic acid derivatives. This reaction enhances biological activity by altering solubility and interaction with targets.

Key Features:

-

Reagents: Ammonia, primary/secondary amines (e.g., ethylamine, benzylamine).

-

Conditions: Mild heating or room temperature in polar aprotic solvents (DMF, THF).

-

Product: Amide derivatives of the isoquinoline core.

Example Reaction Pathway:

textR-O-CO-OEt + NH3 → R-NH-CO-OEt + H2O

Friedel-Crafts Cyclization

The compound can participate in Friedel-Crafts cyclization to form fused heterocyclic systems, as observed in related isoquinoline derivatives. This reaction is relevant for generating tetracyclic scaffolds with pharmacological significance .

Key Features:

-

Mechanism: Electrophilic aromatic substitution followed by ring closure.

-

Reagents: Lewis acids (AlCl₃), acyl chlorides (oxalyl chloride).

-

Product: Indenoisoquinoline derivatives (e.g., topoisomerase I inhibitors).

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts cyclization | Oxalyl chloride, AlCl₃ | 58% |

Thiazolylamino Substitution

The compound may undergo substitution reactions involving thiazolylamino groups, as seen in similar isoquinoline derivatives. This reaction introduces bioactive motifs for targeting enzymes like PARP .

Key Features:

-

Reagents: 1,3-thiazol-2-ylamine, coupling agents (e.g., HATU).

-

Conditions: Room temperature, DMF.

-

Product: Thiazolylamino-substituted isoquinoline derivatives.

Ugi Four-Component Reaction (Ugi-4CR)

While primarily a synthesis method, the Ugi-4CR can generate analogs of the compound by incorporating diverse building blocks. This multicomponent reaction is step-efficient and scalable .

Key Features:

-

Reactants: Aldehydes, ketones, carboxylic acids, isocyanides.

-

Conditions: Ammonia, CuI catalyst, dioxane.

-

Product: Diverse isoquinoline derivatives.

| Reaction Parameter | Details | Reference |

|---|---|---|

| Catalyst | CuI (10 mol %) | |

| Base | Cs₂CO₃ (2.0 equiv.) | |

| Temperature | 80 °C |

Mechanistic Insights

The compound’s reactivity stems from its structural features:

-

Electrophilic isoquinoline core: Susceptible to nucleophilic attack.

-

Carboxylate ester: Reactivity in hydrolysis and amidation.

-

Fluorophenyl substituents: Influence electronic properties and binding affinity.

Proposed Reaction Mechanism (Hydrolysis):

-

Protonation: Ester oxygen protonated under acidic conditions.

-

Nucleophilic attack: Water attacks carbonyl carbon.

-

Intermediate formation: Tetrahedral intermediate collapses to release alcohol.

-

Deprotonation: Acid forms carboxylic acid.

Scientific Research Applications

Research indicates that compounds with similar structures to 2-(4-fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibit significant biological activities, including:

- Anticancer Properties : Isoquinoline derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The fluorine substitution may enhance these effects by increasing lipophilicity and bioavailability.

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The incorporation of fluorine atoms is crucial as it can influence the compound's pharmacokinetic properties. Derivatives of this compound are being explored for enhanced activity against specific biological targets.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives, including compounds similar to the target molecule. Results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for further development in oncology .

- Antimicrobial Testing : Research conducted on fluorinated compounds has demonstrated promising results against various bacterial strains. For instance, derivatives with a similar framework were tested against Staphylococcus aureus and showed significant inhibition zones compared to controls .

- Pharmacological Profiles : A pharmacokinetic study indicated that compounds with fluorinated aromatic rings tend to have improved metabolic stability and longer half-lives in vivo, which enhances their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Isoquinoline Core | Functional Group | Purity (%) | CAS Number |

|---|---|---|---|---|---|---|

| 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (Target) | C24H18F2NO5 | 456.41* | 4-Fluorophenyl (N), 4-Fluorophenoxyethyl (C-4 ester) | Ester | N/A | Not Available |

| 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | C17H13NO4 | 295.30 | 4-Methoxyphenyl (N) | Carboxylic Acid | 95 | 133096-36-3 |

| 2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | C19H17NO4 | 323.35 | 4-Methoxyphenylethyl (N) | Carboxylic Acid | 95 | 1352542-61-0 |

| Pruvanserin Hydrochloride | C22H21FN4O•HCl | 412.89 | Fluorophenylethyl-piperazine | Cyanoindole | N/A | 443144-27-2 |

*Calculated molecular weight based on structural formula.

Key Observations :

- Functional Group Impact : The ester group in the target compound may improve membrane permeability relative to carboxylic acid derivatives (e.g., entries 2 and 3 in the table), though at the expense of metabolic stability due to esterase susceptibility .

Biological Activity

The compound 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic derivative of isoquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. A study on related compounds showed that certain isoquinoline derivatives could induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. Specifically, the compound was tested against human promyelocytic leukemia HL-60 cells, revealing a concentration-dependent reduction in cell viability and induction of apoptosis through increased intracellular calcium and reactive oxygen species (ROS) production .

The proposed mechanism of action for the compound includes:

- Induction of Apoptosis : The compound activates caspase-3 and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

- Calcium Signaling : Increased intracellular calcium levels are observed, which play a critical role in triggering apoptotic pathways.

- Oxidative Stress : The generation of ROS contributes to cellular damage and apoptosis in cancer cells.

Case Studies

Comparative Analysis with Similar Compounds

A comparative analysis with other isoquinoline derivatives reveals that while many exhibit anticancer properties, the specific structural features of 2-(4-Fluorophenoxy)ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate may enhance its selectivity and potency against specific cancer types.

Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Mechanism |

|---|---|---|

| Compound A | High | Caspase activation |

| Compound B | Moderate | ROS production |

| Current Compound | High | Calcium signaling, ROS production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or condensation, using fluorinated precursors like 4-fluorophenylacetic acid ( ) or chloroformate derivatives (). Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, low temperatures (0–6°C) may stabilize intermediates (). Purification via column chromatography or recrystallization can enhance purity. Replicate trials with controlled variables (e.g., pH, reaction time) are advised to identify optimal conditions .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and aromaticity.

- HPLC-MS to assess purity (>95%) and detect trace impurities.

- DSC/TGA for thermal stability analysis (e.g., decomposition points).

- FT-IR to verify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).

Proximate chemical analyses, as described in antioxidant activity studies ( ), can further validate batch consistency .

Q. What solvent systems and storage conditions ensure stability for in vitro assays?

- Methodological Answer : Stability tests in DMSO (common solvent for biological assays) should monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts at λmax). Long-term storage at –80°C in anhydrous conditions is recommended. For aqueous solubility, use co-solvents like ethanol (<5% v/v) to avoid precipitation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s biological targets?

- Methodological Answer : Design analogs with systematic modifications (e.g., replacing fluorine atoms with other halogens or altering ester groups). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare bioactivity data across analogs to identify critical pharmacophores .

Q. What computational modeling approaches predict environmental fate and ecotoxicological impacts?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and biodegradation potential. Molecular dynamics (MD) simulations in aqueous environments can predict hydrolysis rates. For ecotoxicity, use Daphnia magna assays ( ) to correlate in silico predictions (e.g., LC50) with experimental data. Address contradictions by cross-referencing multiple models (e.g., EPI Suite vs. TEST) .

Q. How can researchers resolve contradictions in spectroscopic data between batches?

- Methodological Answer : Implement a split-split-plot experimental design ( ) to isolate variables (e.g., raw material sources, purification methods). Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches. Replicate synthesis under standardized conditions (e.g., inert atmosphere) to minimize variability. Cross-validate findings with independent labs .

Q. What strategies optimize in vivo pharmacokinetic profiles while minimizing off-target effects?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Use metabolomics (LC-HRMS) to identify phase I/II metabolites in liver microsomes. For toxicity screening, employ CRISPR-Cas9 gene-edited cell lines to assess pathway-specific effects. Contrast results with structurally related compounds (e.g., ) to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.